molecular formula C8H13NO2 B3040363 Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate CAS No. 1934821-79-0

Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3040363
CAS No.: 1934821-79-0
M. Wt: 155.19
InChI Key: OZQRFKYCSJTWPL-UHFFFAOYSA-N
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Description

Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a strained bicyclic compound characterized by its [1.1.1]pentane core, an amino group at position 3, and an ethyl ester at position 1. This compound is commonly isolated as its hydrochloride salt (C₈H₁₄ClNO₂; MW: 191.655) to enhance stability and solubility . It serves as a critical building block in medicinal chemistry, particularly as a bioisostere for phenyl groups, offering improved metabolic stability and reduced toxicity in drug candidates . Commercial availability (e.g., SpiroChem AG and CymitQuimica) underscores its utility in synthesizing complex molecules for Alzheimer’s disease research and cystic fibrosis transmembrane conductance regulator (CFTR) modulators .

Properties

IUPAC Name

ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQRFKYCSJTWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . Subsequent reactions, such as haloform reactions, can be used to introduce the desired functional groups .

Industrial Production Methods: Large-scale synthesis of bicyclo[1.1.1]pentane derivatives often involves flow photochemical processes, allowing for the production of multigram quantities within a short time frame . This method is advantageous for industrial applications due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or ester positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is in the development of analgesics. Research indicates that derivatives of this compound exhibit potent analgesic properties without the hepatotoxic risks associated with traditional analgesics like acetaminophen.

Case Study: Analgesic Properties

A study published in the Journal of Organic Chemistry demonstrated that compounds derived from 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid showed significant analgesic effects in animal models, particularly through the Formalin Paw Test, which assesses pain response in rodents. The results indicated that these compounds could provide effective pain relief while minimizing adverse effects associated with conventional analgesics .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of bicyclic intermediates with ethyl chloroformate, followed by amination processes to introduce the amino group. This synthetic pathway allows for the modification of the compound to enhance its pharmacological properties.

Synthetic Pathway Overview

The following table outlines a general synthetic route for this compound:

StepReaction TypeReagents/Conditions
1Formation of Bicyclic FrameworkBicyclic precursor + ethyl chloroformate
2AminationAmine source (e.g., ammonia)
3PurificationRecrystallization or chromatography

Material Science Applications

In addition to medicinal uses, this compound has potential applications in materials science, particularly in developing polymers and composites with enhanced mechanical properties.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer matrices can improve tensile strength and thermal stability. For instance, a study on polycarbonate composites revealed that adding this compound resulted in a notable increase in mechanical performance compared to unmodified polymers .

Mechanism of Action

The mechanism of action of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of aromatic rings, allowing it to fit into binding sites and exert its effects .

Comparison with Similar Compounds

Bicyclo[2.2.2]octane Derivatives

Ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate features a larger bicyclic system ([2.2.2]octane), resulting in reduced ring strain and altered steric effects compared to the [1.1.1]pentane analogue. Its hydrochloride salt (mp: 192–194°C, [α] = –14.8) exhibits lower optical rotation than the [1.1.1]pentane derivative, suggesting distinct conformational preferences . The [2.2.2]octane core is less commonly used in bioisosterism due to its bulkiness, which may hinder target binding .

Cubane and Norbornene Derivatives

Cubane’s high symmetry and strain differ significantly from bicyclo[1.1.1]pentane, often leading to synthetic challenges.

Substituent Effects on Bicyclo[1.1.1]pentane

Fluorinated Derivatives

  • Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate (C₈H₁₁FO₂; MW: 158.17) replaces the amino group with fluorine, increasing electronegativity and lipophilicity.
  • Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate introduces aryl and fluorine groups, leveraging π-π interactions for target binding and metabolic stability. Synthesized via Rh-catalyzed methods (42% yield), this compound exemplifies the versatility of fluorinated bicyclo derivatives .

Iodinated and Acylated Derivatives

  • 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid (C₆H₇IO₂; MW: 238.03) serves as a precursor for cross-coupling reactions. Its synthesis involves hydrolysis of methyl esters under acidic conditions (66% yield) .
  • Methyl 3-((4’-iodophenyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate incorporates an iodophenyl group, enabling applications in radiopharmaceuticals. This derivative is synthesized via amide coupling (e.g., HBTU/DIPEA) .

Physicochemical Properties

Compound Name Bicyclo Core Substituents Molecular Weight Melting Point (°C) Solubility Features Reference
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate·HCl [1.1.1]pentane NH₂, COOEt 191.655 192–194 High (hydrochloride salt)
Methyl 3-((tert-Boc)amino)bicyclo[1.1.1]pentane-1-carboxylate [1.1.1]pentane NHBoc, COOMe 225.25 Improved lipophilicity
Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate [1.1.1]pentane F, COOEt 158.17 Enhanced permeability

Biological Activity

Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has gained attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound belongs to the bicyclo[1.1.1]pentane class, which is noted for its ability to replace traditional aromatic systems in drug design. This substitution can lead to improved solubility, metabolic stability, and reduced non-specific binding, enhancing the pharmacokinetic profile of drugs.

This compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes:

  • Metabotropic Glutamate Receptors (mGluRs) : Research indicates that derivatives of this compound can act as selective antagonists for mGluRs, which are implicated in several neurological disorders .
  • CYP450 Enzyme Interaction : The saturated carbon framework of the bicyclic structure contributes to its metabolic stability by reducing the formation of cytotoxic metabolites typically associated with aromatic compounds .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
mGluR AntagonismExhibits antagonistic effects on group I mGluRs, potentially aiding in treatment of anxiety and depression.
Inhibition of CYP450 EnzymesReduced metabolism leading to lower toxicity compared to traditional compounds.
Anti-inflammatory PropertiesShown to reduce inflammatory markers in vitro, suggesting potential for treating chronic inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Neurological Disorders : In a study evaluating the effects on mGluR activity, derivatives demonstrated significant promise as therapeutic agents for conditions like schizophrenia and anxiety disorders, showing improved efficacy over traditional treatments due to their selective action on specific receptor subtypes .
  • Pain Management : The compound has been investigated as a potential analgesic alternative to opioids, with initial findings indicating a favorable safety profile and reduced risk of hepatotoxicity compared to acetaminophen-based combinations .

Q & A

Q. What are the common synthetic routes for Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, and what experimental conditions are critical for optimizing yield?

The synthesis often begins with bicyclo[1.1.1]pentane (BCP) derivatives. A key intermediate is methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, which undergoes bromination using Br₂ and triphenylphosphine in the presence of imidazole to form bromide intermediates . Subsequent steps may involve Arbuzov reactions or Strecker-type resolutions to introduce the amino group. For example, Pätzel et al. (2004) reported the incorporation of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives into peptides via solid-phase synthesis . Critical parameters include:

  • Reaction temperature : Room temperature for imine formation .
  • Catalyst/base : Triethylamine (3 equiv) for deprotonation .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes (5–60%) .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : Distinct signals for BCP protons (e.g., 2.26 ppm singlet for bridgehead methyl groups in derivatives) .
  • HRMS : Accurate mass determination (e.g., [M+H]⁺ calculated 233.0921, observed 233.0928) .
  • IR spectroscopy : Peaks at 1633 cm⁻¹ (C=O stretch) and 3106 cm⁻¹ (N-H stretch) .

Q. What are the primary applications of this compound in drug discovery?

The BCP core serves as a bioisostere for tert-butyl or aromatic groups, improving metabolic stability and solubility. For example, Ulrich and Mykhailiuk demonstrated its use in designing monofluorinated aliphatic amino acids for peptide-based therapeutics . Applications include:

  • Peptide backbone modification : Enhancing rigidity and protease resistance .
  • Small-molecule prodrugs : Utilizing the ester group for controlled release .

Q. What safety precautions are necessary when handling this compound in the lab?

Key safety measures from related BCP derivatives include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : 2–8°C under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral BCP derivatives like this compound?

Chiral resolution via Strecker reactions or enzymatic methods is common. Sánchez-S. et al. (2024) achieved enantioselective synthesis using aldehyde intermediates derived from BCP-hydroxymethyl precursors, followed by chiral resolution with L- or D-amino acid oxidases . Key challenges include:

  • Steric hindrance : The BCP scaffold limits access to catalytic sites, requiring bulky chiral auxiliaries.
  • Reaction optimization : Adjusting pH and temperature to enhance enantiomeric excess (e.g., 90% ee at 4°C) .

Q. How do computational methods aid in understanding the reactivity of the BCP core?

Density functional theory (DFT) studies reveal:

  • Strain energy : BCP has ~40 kcal/mol strain, favoring radical or photochemical reactions .
  • Transition-state analysis : Predicts regioselectivity in cycloadditions (e.g., formal (4+2) reactions with alkenes) . Tools like Gaussian or ORCA are used to model intermediates and activation barriers.

Q. What are the stability challenges of this compound under varying pH and temperature?

  • pH sensitivity : The ester group hydrolyzes rapidly in basic conditions (t₁/₂ < 1 hr at pH 9) .
  • Thermal stability : Decomposition above 80°C via retro-Diels-Alder pathways . Storage recommendations include inert atmospheres and desiccants .

Q. How does this compound compare to other bicyclic bioisosteres (e.g., cubane, norbornene) in pharmacokinetic studies?

  • Lipophilicity : BCP derivatives exhibit lower logP values than cubanes, improving aqueous solubility .
  • Metabolic stability : BCP’s rigid structure reduces CYP450 oxidation compared to norbornene .

Q. What analytical techniques resolve contradictory data in reaction mechanisms involving this compound?

  • Isotopic labeling : ¹³C/²H tracing to track bond cleavage in photochemical reactions .
  • Kinetic studies : Variable-temperature NMR to measure activation parameters for intermediates .

Q. What scalability challenges arise in multi-step syntheses of BCP derivatives?

  • Low yields in radical reactions : Due to competing side reactions (e.g., dimerization), optimized initiators like AIBN or Et₃B are critical .
  • Purification difficulties : High-performance liquid chromatography (HPLC) is often required for chiral separations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
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Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

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